Ethyl 2,2-difluorohexanoate
Description
Ethyl 2,2-difluorohexanoate (CAS 74106-81-3) is a fluorinated ester with the molecular formula C₈H₁₄F₂O₂ and a molar mass of 192.19 g/mol. Its structure features a hexanoate backbone substituted with two fluorine atoms at the second carbon and an ethyl ester group at the terminal carboxylate (). Key identifiers include:
- SMILES: CCCCC(C(=O)OCC)(F)F
- InChIKey: XTUTXYBGTIFZFQ-UHFFFAOYSA-N
The compound is synthesized via two primary routes:
From 2-oxohexanoate ethyl ester with a yield of ~88% ().
From 1-butene and difluoroiodoacetate ethyl ester (~78% yield) ().
Its industrial and pharmaceutical applications are underscored by a purity of up to 99% in commercial grades (), with uses spanning agrochemical intermediates and specialty materials ().
Properties
IUPAC Name |
ethyl 2,2-difluorohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2O2/c1-3-5-6-8(9,10)7(11)12-4-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUTXYBGTIFZFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OCC)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60440302 | |
| Record name | ethyl 2,2-difluorohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60440302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74106-81-3 | |
| Record name | ethyl 2,2-difluorohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60440302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2,2-difluorohexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2,2-Difluorohexanoic acid ethyl ester | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5TS88M7Q6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Reaction Mechanism and Optimization
The process begins with the activation of zinc, which reduces NiCl₂·6H₂O to a reactive nickel species. This nickel intermediate facilitates the insertion of butylene into the carbon-bromine bond of BrCF₂COOEt, followed by β-fluoride elimination to yield the desired ester. Key optimizations include:
- Catalyst Screening : Initial trials tested iron, copper, and zinc, with zinc proving superior due to its redox activity and compatibility with nickel.
- Solvent Selection : Dimethyl sulfoxide (DMSO), acetonitrile (CH₃CN), dimethylformamide (DMF), and THF were evaluated. THF was chosen for its ability to stabilize intermediates and enhance reaction rates.
- Temperature Control : Maintaining temperatures between 35–40°C during reagent addition and 15–20°C during the main reaction minimized side reactions such as oligomerization of butylene.
Experimental Protocols and Yields
Six representative examples from the patent illustrate consistent yields of 80–86% under optimized conditions (Table 1).
Table 1: Reaction Conditions and Yields for Zn/NiCl₂-Catalyzed Synthesis
| Example | Zn (mol) | NiCl₂·6H₂O (mol) | THF (mL) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 0.2 | 0.01 | 80 | 35 | 85.6 |
| 2 | 0.2 | 0.01 | 100 | 40 | 86.0 |
| 3 | 0.4 | 0.02 | 120 | 37–38 | 81.6 |
| 4 | 0.4 | 0.02 | 100 | 35 | 81.8 |
| 5 | 0.4 | 0.02 | 100 | 40 | 81.8 |
| 6 | 0.4 | 0.02 | 100 | 37 | 83.8 |
Post-reaction workup involves quenching with ammonium chloride, extraction with diethyl ether, and vacuum distillation to isolate the product.
Halofluoroalkylation via Bromodifluoroacetic Acid Derivatives
An alternative route, described in Supplementary Information from the Royal Society of Chemistry, utilizes bromodifluoroacetic acid as a precursor. This method involves esterification with ethanol under mild conditions, followed by haloalkylation.
Historical Fluorination Techniques: Lessons from α-Monofluoroalkanoic Acids
Early methods for synthesizing fluorinated esters, such as those documented in the Canadian Journal of Chemistry, provide context for modern approaches. These include:
Silver Fluoride-Mediated Halogen Exchange
Treatment of α-bromoesters with silver fluoride (AgF) in the presence of calcium fluoride (CaF₂) at elevated temperatures (25–100°C) replaces bromine with fluorine:
$$
\text{RCHBrCOOEt} + \text{AgF} \rightarrow \text{RCHFCOOEt} + \text{AgBr}
$$
However, this method suffers from low yields (30–50%) and the need for stoichiometric AgF, rendering it economically impractical for large-scale use.
Radical Fluorination Using Hydrogen Fluoride
Hydrogen fluoride (HF) and N-iodosuccinimide (NIS) generate fluoroiodide intermediates, which are hydrolyzed to fluorinated acids. While this approach avoids metal catalysts, it requires handling hazardous HF and offers poor reproducibility.
Comparative Analysis of Synthetic Routes
Table 2: Advantages and Limitations of this compound Synthesis Methods
The Zn/NiCl₂ system emerges as the most balanced approach, offering high yields, low catalyst costs, and compatibility with continuous flow reactors. In contrast, historical methods are limited by safety hazards and inefficiency.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,2-difluorohexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia
Major Products Formed:
Oxidation: Formation of difluorohexanoic acid.
Reduction: Formation of difluorohexanol.
Substitution: Formation of various substituted hexanoates depending on the nucleophile used
Scientific Research Applications
Ethyl 2,2-difluorohexanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2,2-difluorohexanoate involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with enzymes and receptors. This makes it a valuable tool in studying enzyme kinetics and receptor-ligand interactions .
Comparison with Similar Compounds
Ethyl 2,2-Difluorohexanoate vs. Mthis compound
| Property | This compound | Mthis compound |
|---|---|---|
| Molecular Formula | C₈H₁₄F₂O₂ | C₇H₁₂F₂O₂ |
| Ester Group | Ethyl (-OCH₂CH₃) | Methyl (-OCH₃) |
| Collision Cross-Section* | 181.10 Ų (m/z 181.10347) | Data unavailable |
| Applications | Pharma intermediates, agrochemicals | Specialty synthesis |
*Collision cross-section values predict gas-phase ion mobility ().
The ethyl derivative’s larger ester group enhances lipophilicity, making it more suitable for hydrophobic applications, whereas the methyl analog may exhibit higher volatility ().
This compound vs. Ethyl 2,2-Difluorotetradecanoate
| Property | This compound | Ethyl 2,2-Difluorotetradecanoate |
|---|---|---|
| Carbon Chain Length | C6 | C14 |
| Molecular Weight | 192.19 g/mol | 292.41 g/mol |
| Applications | Short-chain applications | Long-chain lipid modifications |
The longer carbon chain in the tetradecanoate derivative increases molecular weight and lipophilicity, favoring membrane permeability in biological systems ().
Non-Fluorinated Analogs
This compound vs. 2,2-Dimethylhexanal
| Property | This compound | 2,2-Dimethylhexanal |
|---|---|---|
| Functional Group | Ester (-COO-) | Aldehyde (-CHO) |
| Fluorine Substitution | Yes (2F) | No |
| Reactivity | Hydrolytically stable | Prone to oxidation |
Fluorine substitution reduces electrophilicity at the α-carbon, enhancing stability against nucleophilic attack compared to aldehyde analogs ().
Market and Industrial Relevance
- Global Market: this compound is forecasted to grow in demand due to its role in agrochemicals and pharmaceuticals, with key manufacturers in China and global markets ().
- Pricing : Sold at ~$170/kg (industrial grade) in 25 kg drums, reflecting its niche application status ().
Data Tables
Table 1: Collision Cross-Section Predictions for this compound ()
| Adduct | m/z | Collision Cross-Section (Ų) |
|---|---|---|
| [M+H]⁺ | 181.10347 | 181.10 |
| [M+Na]⁺ | 203.08541 | 203.09 |
| [M+NH₄]⁺ | 198.13001 | 198.13 |
Biological Activity
Ethyl 2,2-difluorohexanoate (EtDFH), a fluorinated ester with the molecular formula C8H14F2O2 and a molecular weight of approximately 166.17 g/mol, has garnered attention in the fields of medicinal chemistry and agrochemicals due to its unique structural characteristics and potential biological activities. This article reviews the current knowledge regarding the biological activity of EtDFH, including its chemical properties, mechanisms of action, and potential applications based on available research.
This compound is characterized by two fluorine atoms located at the second carbon of the hexanoate chain. This structural feature significantly influences its chemical reactivity and biological interactions. The presence of fluorine atoms can enhance lipophilicity and alter the electronic properties of the compound, making it a candidate for various biological applications.
| Property | Details |
|---|---|
| Molecular Formula | C8H14F2O2 |
| Molecular Weight | 166.17 g/mol |
| Appearance | Colorless liquid with fruity odor |
| Fluorination Position | 2nd carbon |
Research Findings and Case Studies
While there is a scarcity of direct studies focusing solely on EtDFH, related research provides valuable context:
- Agrochemical Potential : this compound has been suggested as a promising candidate in agrochemical development due to its potential biological activity against pests and pathogens. Its structural similarity to other bioactive compounds indicates that it may possess herbicidal or pesticidal properties.
- Medicinal Chemistry Applications : The compound's unique chemical structure positions it as a potential building block in the synthesis of novel pharmaceuticals. Research into related fluorinated compounds has shown that slight modifications can lead to significant changes in biological activity, including antiviral and anticancer effects .
Table: Comparative Analysis of Fluorinated Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Potential enzyme inhibitor; agrochemical applications |
| Mthis compound | Structure | Similar properties; less studied |
| Ethyl perfluoroacetate | Structure | Known for high lipophilicity; used in drug design |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
